Dauricumidine

Description

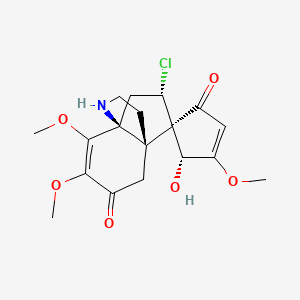

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H22ClNO6 |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

(1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxyspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |

InChI |

InChI=1S/C18H22ClNO6/c1-24-10-6-12(22)18(14(10)23)11(19)8-17-15(26-3)13(25-2)9(21)7-16(17,18)4-5-20-17/h6,11,14,20,23H,4-5,7-8H2,1-3H3/t11-,14-,16+,17+,18+/m0/s1 |

InChI Key |

SBALNGLYQFMKPR-MOSHLBJQSA-N |

Isomeric SMILES |

COC1=CC(=O)[C@@]2([C@H]1O)[C@H](C[C@@]34[C@@]2(CCN3)CC(=O)C(=C4OC)OC)Cl |

Canonical SMILES |

COC1=CC(=O)C2(C1O)C(CC34C2(CCN3)CC(=O)C(=C4OC)OC)Cl |

Synonyms |

acutumidine dauricumidine |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

Dauricumidine has been isolated from plants belonging to the Menispermaceae family. The primary botanical sources identified are Menispermum dauricum DC. and Hypserpa nitida Miers.

Menispermum dauricum DC., commonly known as Asiatic Moonseed, is a significant natural source of this compound. This medicinal plant is primarily distributed in regions of China, including Heilongjiang, Shanxi, Anhui, Jiangsu, Gansu, and Zhejiang provinces. nih.gov The compound is found in the rhizomes of the plant, which are often referred to as "Bei Dou-Gen" in traditional Chinese medicine. nih.gov

Research has successfully isolated this compound from the rhizomes of M. dauricum. cjnmcpu.comresearchgate.net In addition to the whole plant, studies have demonstrated that cultured roots of M. dauricum are capable of producing this compound. researchgate.netacs.org These root cultures serve as a controlled system for studying the biosynthesis of chlorinated alkaloids. acs.org Feeding experiments within these cultures have shown that this compound is part of a biosynthetic pathway involving other related chlorinated alkaloids such as Dauricumine (B1247758), Acutumine (B231681), and Acutumidine (B102998). acs.org

| Compound Name | Alkaloid Class | Plant Part | Reference |

|---|---|---|---|

| This compound | Chlorinated Alkaloid | Rhizomes, Root Cultures | cjnmcpu.comresearchgate.netacs.org |

| Dauricumine | Chlorinated Alkaloid | Rhizomes, Root Cultures | cjnmcpu.comacs.org |

| Acutumine | Chlorinated Alkaloid | Rhizomes, Root Cultures | researchgate.netacs.org |

| Acutumidine | Chlorinated Alkaloid | Rhizomes, Root Cultures | researchgate.netacs.org |

| Dauricine (B190908) | Bisbenzylisoquinoline | Rhizomes | rsc.org |

| Daurisoline | Bisbenzylisoquinoline | Rhizomes | rsc.org |

This compound has also been identified and isolated from Hypserpa nitida Miers, another member of the Menispermaceae family. researchgate.netresearchgate.netnih.gov Hypserpa nitida is a climbing shrub with a wide geographical distribution. kew.org Its native range extends from Southeast India and Sri Lanka, through Assam to Southern China (Yunnan to Fujian), and into Western and Central Malesia. kew.orgasianplant.net The plant is found in forests and at forest margins at elevations up to 2000 meters. asianplant.net The isolation of this compound from this species underscores the diversity of sources for this particular alkaloid. researchgate.netnih.gov

Menispermum dauricum DC. (Asiatic Moonseed) Rhizomes and Root Cultures

Advanced Extraction and Isolation Techniques for Alkaloid Profiling

The extraction and isolation of this compound and related alkaloids from plant matrices involve a combination of traditional and advanced chromatographic and analytical techniques. The goal of these methodologies is to achieve high yield and purity for detailed structural and biological analysis.

Initial extraction from powdered plant material, such as the rhizomes of M. dauricum, can be performed using an acid-base extraction method. nih.gov This typically involves immersing the plant powder in an acidic aqueous solution to protonate and dissolve the alkaloids. The alkaloidal fraction is then precipitated by adjusting the pH to be alkaline, followed by filtration and drying. nih.gov

For the separation and purification of individual compounds from the crude alkaloid extract, chromatographic techniques are essential. Column chromatography using stationary phases like silica (B1680970) gel and Sephadex LH-20 is a common method for the initial fractionation and isolation of alkaloids, including this compound. cjnmcpu.com

For more precise analysis and profiling, high-performance liquid chromatography (HPLC) is employed. nih.gov Furthermore, a more advanced technique, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), has been developed for the sensitive and specific simultaneous determination of multiple alkaloids. rsc.org

Modern extraction technologies are continually being developed to improve efficiency, reduce solvent consumption, and minimize extraction time. nih.gov These advanced techniques are applicable to the extraction of various bioactive compounds, including alkaloids.

| Technique | Principle | Advantage | Reference |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing mass transfer of solutes into the solvent. | Reduces extraction time and temperature, increases yield, and is energy efficient. | nih.govjocpr.comnih.gov |

| Microwave-Assisted Extraction (MAE) | Utilizes microwave energy to heat the solvent and plant material directly, causing cell rupture and rapid release of compounds. | Extremely fast extraction, reduced solvent volume, and improved extraction efficiency. | nih.govjocpr.com |

| Supercritical Fluid Extraction (SFE) | Employs a supercritical fluid (e.g., CO2) as the solvent. The properties of the fluid can be tuned by changing pressure and temperature to selectively extract compounds. | Provides high selectivity, uses non-toxic solvents, and leaves no solvent residue. | nih.govnih.govmdpi.com |

| Accelerated Solvent Extraction (ASE) | Uses conventional solvents at elevated temperatures and pressures to increase extraction speed and efficiency. Also known as Pressurized Liquid Extraction (PLE). | Fast, automated, and requires significantly less solvent compared to traditional methods. | mdpi.comdergipark.org.tr |

| UPLC-MS/MS | Combines the high separation power of ultra-performance liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry for detection and quantification. | Offers superior resolution, speed, and sensitivity for analyzing complex mixtures and trace-level compounds. | rsc.org |

Biosynthetic Pathways and Interconversions

Precursor Elucidation

Tyrosine as a Biosynthetic Precursor

The foundational building block for the Dauricumidine scaffold is the aromatic amino acid, L-tyrosine. researchgate.netnih.gov Isotopic tracing experiments in Menispermaceae plants have confirmed that tyrosine is the primary precursor for the biosynthesis of (-)-acutumine and its related family of chloroalkaloids. nih.govmit.eduresearchgate.net The biosynthetic machinery of the plant utilizes tyrosine to construct the core benzylisoquinoline framework, which is a common intermediate in the formation of numerous alkaloids. caltech.edu This initial framework undergoes a series of complex modifications to ultimately yield the unique structure of this compound and its relatives.

Enzymatic Transformations and Metabolic Fates

The biosynthesis of this compound involves a network of enzymatic reactions that modify the core alkaloid structure. These transformations include methylation, demethylation, and halogenation, which create a dynamic interplay between several related compounds.

N-methylation and N-demethylation Processes (e.g., Dauricumine (B1247758) to this compound)

The relationship between this compound and its N-methylated counterpart, Dauricumine, is characterized by a reversible enzymatic process. nih.gov Feeding experiments conducted with root cultures of Menispermum dauricum have demonstrated a mutual conversion between the two compounds through N-methylation and N-demethylation. nih.govacs.org

This compound can be N-methylated to form Dauricumine. acs.org Conversely, Dauricumine undergoes N-demethylation to yield this compound. acs.org This indicates a dynamic equilibrium maintained by specific methyltransferase and demethylase enzymes within the plant cells. In one study, the conversion of [36Cl]-labeled this compound to Dauricumine was observed at 20.9%, while the reverse reaction, the N-demethylation of Dauricumine to this compound, occurred at a rate of 22.6%. acs.org

Table 1: N-methylation and N-demethylation Interconversion Rates This table displays the conversion percentages between this compound and Dauricumine based on feeding experiments with labeled alkaloids in Menispermum dauricum root cultures. acs.org

| Substrate Fed | Product Formed | Conversion Rate (%) |

| This compound | Dauricumine | 20.9 |

| Dauricumine | This compound | 22.6 |

Interconversion Dynamics with Related Alkaloids (Acutumine, Acutumidine)

This compound exists within a metabolic network that includes the related chloroalkaloids acutumine (B231681) and acutumidine (B102998). nih.gov Studies have shown that dauricumine, the N-methylated form of this compound, is a key intermediate that can be converted into both acutumine and acutumidine. nih.govacs.org This suggests that dauricumine may be the first chlorinated alkaloid formed, which then serves as a branching point for the synthesis of other related compounds. nih.govacs.org

However, a direct epimerization between this compound and acutumidine has not been observed. nih.govacs.orgescholarship.org This lack of direct conversion underscores the specificity of the enzymatic pathways and suggests that the stereochemical configuration at the C-1 position is established through a more complex route involving dauricumine as an intermediary. acs.org

Regio- and Stereoselective Halogenation Mechanisms in Chloroalkaloid Biosynthesis

The incorporation of a chlorine atom into the this compound structure is a critical and highly specific enzymatic step. mit.edu This process is an example of regio- and stereoselective halogenation, a rare biochemical reaction in terrestrial plants. nih.govresearchgate.net The enzymes responsible belong to a class of Fe(II)- and 2-oxoglutarate-dependent halogenases (2ODHs). nih.govresearchgate.netnih.gov These enzymes catalyze the chlorination of an unactivated sp3-carbon-hydrogen bond, a chemically challenging reaction that is difficult to achieve with high specificity through synthetic chemistry. nih.govtandfonline.com The chlorination is believed to be the terminal step in the formation of the initial chloroalkaloid. nih.govmit.edu

Dechloroacutumine (B1239902) Halogenase (DAH) Activity

The specific enzyme identified as responsible for the key chlorination step in this alkaloid family is Dechloroacutumine Halogenase (DAH). nih.govmit.edunih.gov DAH is an Fe(II)- and 2-oxoglutarate-dependent halogenase of plant origin that was discovered in Menispermaceae plants. nih.govresearchgate.net This enzyme catalyzes the final chlorination step in the biosynthesis of (-)-acutumine by converting the precursor (-)-dechloroacutumine into (-)-acutumine. nih.govmit.edu Research strongly supports the hypothesis that dechloro-precursors, such as dechlorodauricumine, are the direct substrates for this halogenation. escholarship.orgtandfonline.com The DAH enzyme demonstrates remarkable regio- and stereospecificity, ensuring that the chlorine atom is installed at the correct position and with the correct orientation on the alkaloid backbone. nih.gov

Role of Fe(II)- and 2-oxoglutarate-dependent Halogenases (2ODHs)

A pivotal step in the biosynthesis of this compound and related alkaloids is the incorporation of a chlorine atom onto an unactivated carbon center. This reaction is catalyzed by a specific class of enzymes known as Fe(II)- and 2-oxoglutarate-dependent halogenases (2ODHs). mit.edunih.gov These enzymes are part of a larger superfamily of 2ODD oxygenases that utilize a ferrous iron (Fe(II)) cofactor and a 2-oxoglutarate (2OG) cosubstrate to activate molecular oxygen for various oxidative transformations. mit.edufrontiersin.org

In the context of chlorinated alkaloids like this compound, the halogenation is believed to be a late-stage or terminal step in the pathway. mit.edu Research on the related alkaloid, (-)-acutumine, led to the discovery and characterization of dechloroacutumine halogenase (DAH) from Menispermaceae plants. mit.eduresearchgate.net DAH is a 2ODH that specifically catalyzes the chlorination of the precursor dechloroacutumine to form acutumine. mit.eduresearchgate.net

The general mechanism for 2ODHs involves the binding of Fe(II), 2-oxoglutarate, and the primary substrate to the enzyme's active site. Molecular oxygen then binds to the iron center, leading to the oxidative decarboxylation of 2-oxoglutarate, which generates a highly reactive Fe(IV)-oxo intermediate. nih.govfrontiersin.org In halogenases, this powerful oxidant abstracts a hydrogen atom from the substrate. Subsequently, a chloride ion (Cl⁻), coordinated to the iron center, rebounds onto the substrate radical to form the carbon-chlorine bond. chemrxiv.org This mechanism allows for highly specific and regioselective halogenation, which is otherwise a challenging chemical transformation. mit.edu While DAH acts on dechloroacutumine, a similar 2ODH-catalyzed mechanism is responsible for the chlorination of dechlorodauricumine, the direct precursor to dauricumine, which is then converted to this compound.

| Enzyme Class | Cofactor/Cosubstrate | Function in Alkaloid Biosynthesis | Reference |

| Fe(II)- and 2-oxoglutarate-dependent Halogenase (2ODH) | Fe(II), 2-oxoglutarate, O₂, Cl⁻ | Catalyzes regioselective C-H chlorination | mit.edu |

Isotopic Labeling Studies in Biosynthetic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and elucidate complex biosynthetic pathways. biorxiv.org In the study of this compound and its related alkaloids, feeding experiments using isotopically labeled precursors have been indispensable for mapping the sequence of biosynthetic steps and interconversions. researchgate.net

Utilization of ³⁶Cl, ³H, ¹³C, ¹⁵N Tracers

Researchers have utilized a variety of stable and radioactive isotopes to unravel the biosynthesis of the chlorinated alkaloids in Menispermum dauricum root cultures. researchgate.net By synthesizing and administering alkaloids labeled with isotopes such as ³⁶Cl, ³H, ¹³C, and ¹⁵N, scientists can track their incorporation into other compounds in the pathway. researchgate.net The presence of the isotopic label in downstream products is monitored using techniques like liquid scintillation counting for radioisotopes (³⁶Cl, ³H) and mass spectrometry or NMR spectroscopy for stable isotopes (¹⁵N, ¹³C). researchgate.net

These tracer experiments have established key relationships:

³⁶Cl: Feeding experiments with ³⁶Cl-labeled dauricumine demonstrated its conversion to this compound, acutumine, and acutumidine, establishing dauricumine as the primary chlorinated product from which the others are derived. tandfonline.comresearchgate.net

¹⁵N: The incorporation of ¹⁵N-labeled dechlorodauricumine into the chlorinated alkaloids occurred with high efficiency, confirming that chlorination is a late-stage event following the formation of the core alkaloid structure. tandfonline.com

³H and ¹³C: These isotopes have also been used to label the alkaloid skeletons to study the various structural modifications and interconversions among the family of compounds. researchgate.net

The table below summarizes the findings from key isotopic labeling studies.

| Isotope Tracer | Labeled Precursor Fed | Key Finding | Reference |

| ³⁶Cl | Dauricumine | Dauricumine is a precursor to this compound, Acutumine, and Acutumidine. | tandfonline.comresearchgate.net |

| ¹⁵N | Dechlorodauricumine | Dechlorodauricumine is an efficient precursor to the chlorinated alkaloids. | tandfonline.com |

| ³H, ¹³C, ¹⁵N, ³⁶Cl | Various Alkaloids | Used to study biosynthetic relationships among chlorinated alkaloids and their dechloro-derivatives. | researchgate.net |

Synthetic Chemical Approaches

Formal Synthesis Strategies

While a dedicated total synthesis of Dauricumidine has not been extensively reported under its own name, its structural relationship as an epimer of Acutumidine (B102998) means that the successful total syntheses of Acutumine (B231681) and its analogues effectively represent formal syntheses of this compound. caltech.eduacs.org The interconversion between these epimers is a known process, suggesting that synthetic access to one core structure provides a viable pathway to the other. acs.org

Key total syntheses of the Acutumine core have been reported, providing a blueprint for accessing this compound. For instance, the enantioselective total synthesis of (-)-Acutumine was accomplished, establishing a viable route to the core tetracyclic structure. nih.gov A unified pathway to both (−)-acutumine and (−)-dechloroacutumine has also been developed, building upon previous work on hasubanan (B79425) alkaloids. capes.gov.br This strategy relied on the stereoselective addition of arylacetylide nucleophiles to a complex iminium ion to construct the core, which could then be elaborated to the final natural products. capes.gov.br These routes underscore the feasibility of producing the fundamental skeleton from which this compound can be derived.

Synthetic Efforts Towards Structurally Related Alkaloids (e.g., Acutumine Core)

The majority of synthetic research in this area has focused on constructing the architecturally complex core of Acutumine alkaloids. caltech.edu These efforts have led to the development of sophisticated strategies for assembling the unique polycyclic systems inherent to this family.

The signature aza-[4.3.3]propellane backbone and the spirocyclic cyclopentenone moiety are the defining structural features of Acutumine-type alkaloids. caltech.educaltech.edu Their construction has been a primary focus of synthetic campaigns.

A particularly effective method for rapidly assembling the aza-propellane core involves a photochemical [2+2] cycloaddition. nih.govnih.govacs.org This reaction, performed on a furanyl-tetrahydroindolone precursor, efficiently establishes the key vicinal quaternary centers. nih.govacs.org Subsequent dihydroxylation and a tandem retro-aldol/intramolecular ketalization sequence successfully reveal the desired aza-propellane core. nih.govacs.org

The synthesis of the spirocyclic subunit has been approached through several innovative methods. One successful strategy employs a retro-aldol/Dieckmann cyclization of a cyclobutyl lactone to install the spirocycle. caltech.edu An alternative approach utilized a novel radical-polar crossover reaction, which involves the intramolecular conjugate addition of an aryl radical followed by enolate formation and hydroxylation. nih.gov This powerful reaction creates a C-C bond, a C-O bond, and two congested stereocenters in a single, highly stereoselective step. nih.gov

Table 1: Key Strategies for Polycyclic System Construction in Acutumine Alkaloid Synthesis

| Polycyclic System | Key Strategy | Description | Key Intermediates/Reactions | References |

| Aza-Propellane Core | Photochemical [2+2] Cycloaddition | Rapid construction of vicinal quaternary centers. | Furanyl-tetrahydroindolone undergoes cycloaddition, followed by retro-aldol/ketalization. | nih.gov, acs.org, nih.gov |

| Spirocyclic Moiety | Retro-aldol/Dieckmann Cyclization | Formation of the spirocycle from a cyclobutane (B1203170) precursor. | A cyclobutyl lactone intermediate is key to the retro-aldol/Dieckmann sequence. | caltech.edu |

| Spirocyclic Moiety | Radical-Polar Crossover Reaction | Forms C-C and C-O bonds and two stereocenters in one step. | Intramolecular conjugate addition of an aryl radical followed by enolate hydroxylation. | nih.gov, grafiati.com |

The assembly of the underlying tetracyclic framework of Acutumine alkaloids requires a series of carefully orchestrated reactions to build the fused ring systems and set the requisite stereochemistry. grafiati.com

Several key methodologies have proven instrumental. The anionic oxy-Cope rearrangement is a powerful tool for constructing congested all-carbon quaternary stereocenters. nih.govgrafiati.comacs.org This rearrangement is often preceded by a diastereoselective ketone allylation to set up the necessary precursor. nih.govgrafiati.com

Oxidative phenolic coupling has been used to form a masked o-benzoquinone, which serves as a crucial intermediate for further cyclizations. acs.org Following this, a Michael-type cyclization can be employed to form the amine-bearing quaternary carbon and close the pyrrolidine (B122466) ring, thus completing the tricyclic or tetracyclic core. grafiati.comacs.org These reactions, often used in sequence, provide a robust pathway to the foundational scaffold of the alkaloid family.

Table 2: Foundational Methodologies for Aza-Bicyclic and Tetracyclic Core Synthesis

| Methodology | Purpose | Description | References |

| Anionic Oxy-Cope Rearrangement | Construction of all-carbon quaternary centers | A caltech.educaltech.edu-sigmatropic rearrangement of an allylic alcoholate to form a key C-C bond. | acs.org, nih.gov, grafiati.com |

| Oxidative Phenolic Coupling | Formation of key reactive intermediate | Creates a masked o-benzoquinone from a phenol (B47542) precursor, setting the stage for cyclization. | acs.org |

| Michael-Type Cyclization | Pyrrolidine ring formation | An intramolecular conjugate addition to an α,β-unsaturated system to form the nitrogen-containing ring. | acs.org, grafiati.com |

| Radical-Polar Crossover | Spirocycle formation | A cascade reaction that forges the spirocyclic system with high stereocontrol. | nih.gov, nih.gov |

Construction of Complex Polycyclic Systems (e.g., Propellane-type, Spirocyclic Moieties)

Chemoenzymatic Synthesis Potential

The field of chemoenzymatic synthesis, which combines the strengths of chemical and biological catalysis, offers significant potential for the construction of complex natural products like this compound. mdpi.comnorthwestern.edu While specific chemoenzymatic steps for this compound synthesis have not been reported, the principles of this approach are highly applicable. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereo-selectivity) under mild reaction conditions, which could be advantageous for manipulating the dense and sensitive functionality of the this compound core. mdpi.comresearchgate.net

A potential strategy could involve using enzymes such as hydrolases, oxidoreductases, or transaminases to perform key transformations. For example, a lipase (B570770) could be used for the enantioselective resolution of a racemic intermediate, a critical step in achieving an asymmetric synthesis. An oxidoreductase could potentially be engineered to perform a selective hydroxylation at a late stage, avoiding complex protecting group manipulations common in purely chemical routes. nih.gov The use of enzymes could lead to more efficient, sustainable, and scalable synthetic pathways for this compound and its analogues. rsc.org

Derivatization Strategies for Structural Modification

Derivatization, or the strategic chemical modification of a core structure, is essential for exploring the structure-activity relationships (SAR) of bioactive molecules. mdpi.com For this compound, derivatization strategies would likely target its key functional groups: the hydroxyl group, the tertiary amine, and the ketone of the cyclopentenone ring.

Modification of these sites could yield a library of analogues for further study. General strategies include:

Acylation/Alkylation of the hydroxyl group: Converting the alcohol to various esters or ethers could probe the importance of this hydrogen-bond donor.

Modification of the enone system: The cyclopentenone ring is a reactive handle. Conjugate addition reactions could introduce a variety of substituents at the β-position, while reactions at the carbonyl group (e.g., reduction, olefination) would also produce structurally diverse derivatives. d-nb.info

Such derivatization is often guided by the need to improve analytical detection (e.g., for HPLC or GC-MS analysis) or to systematically alter the molecule's properties. nih.govmdpi.com

Preclinical Pharmacological Investigations: Mechanistic Insights

Antineoplastic Activity in Cellular and In Vivo Models (Non-human)

The potential of Dauricumidine as an anticancer agent has been explored through its effects on cancer cell growth and survival mechanisms.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells, and its induction is a key characteristic of many antineoplastic agents. nih.gov This process is governed by two main signaling pathways: the extrinsic and the intrinsic pathway. nih.govteachmeanatomy.info

The extrinsic pathway is initiated by external signals, such as the binding of death ligands to receptors on the cell surface, which activates a cascade of caspase enzymes leading to cell death. nih.govteachmeanatomy.info The intrinsic, or mitochondrial, pathway is triggered by internal cellular stress, such as DNA damage. teachmeanatomy.info This leads to the release of cytochrome c from the mitochondria, which forms a complex called the apoptosome, ultimately activating executioner caspases. scielo.br This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). teachmeanatomy.infoscielo.br

While some isoquinoline (B145761) alkaloids are known to induce apoptosis, the specific molecular pathways through which this compound may exert pro-apoptotic effects in cancer cells have not been fully elucidated in the available scientific literature. Determining whether this compound acts via the intrinsic, extrinsic, or interconnected pathways is a necessary step in understanding its potential as a therapeutic agent.

Modulation of Chemotherapeutic Agent Efficacy in Preclinical Models

The combination of natural compounds with conventional chemotherapeutic drugs is an area of interest for potentially enhancing treatment efficacy or overcoming drug resistance. biochempeg.comnih.gov However, based on a review of the current scientific literature, there is no available preclinical data investigating the role of this compound in modulating the efficacy of other chemotherapeutic agents. Studies to determine if this compound can act as a chemosensitizer or has synergistic effects when combined with standard anticancer drugs have not yet been reported. biochempeg.comnih.gov

Antiviral Properties: Focus on Hepatitis B Virus (HBV)

Investigations into the antiviral potential of this compound have yielded specific findings related to the Hepatitis B virus.

Inhibition of Hepatitis B Surface Antigen (HBsAg) Secretion in Cell Lines (e.g., HepG2.2.15)

This compound, isolated from Hypserpa nitida Miers, has demonstrated notable anti-HBV activity in in vitro models. nih.gov Specifically, research utilizing the HBV-transfected human hepatoma cell line, HepG2.2.15, has shown that this compound can inhibit the secretion of Hepatitis B surface antigen (HBsAg). nih.govresearchgate.net The HepG2.2.15 cell line is a widely used model for studying the HBV life cycle and for screening antiviral drugs. researchgate.net

In these cellular assays, this compound was identified as the most active among several alkaloids tested, exhibiting a half-maximal inhibitory concentration (IC50) of 0.450 mM for HBsAg secretion. nih.govcore.ac.uk This finding pinpoints a specific stage of the viral process that is targeted by the compound and establishes its potential as a lead for the development of new anti-HBV agents.

| Compound | Virus | Cell Line | Activity | IC₅₀ Value | Source |

|---|---|---|---|---|---|

| This compound | Hepatitis B Virus (HBV) | HepG2.2.15 | Inhibition of HBsAg Secretion | 0.450 mM | nih.govcore.ac.uk |

Neuropharmacological Effects: Alzheimer's Disease Models

The potential application of this compound in neurodegenerative disorders such as Alzheimer's disease remains largely unexplored. Alzheimer's disease is a progressive neurodegenerative disorder for which various animal and cellular models have been developed to study its pathogenesis and test potential therapies. scienceopen.comjebms.org These models often aim to replicate key pathological features of the disease, such as amyloid-beta plaques and neurofibrillary tangles. mdpi.com

Currently, there is a lack of direct preclinical studies investigating the effects of this compound in established Alzheimer's disease models. However, research on closely related alkaloids provides a rationale for future investigation. For instance, Acutumine (B231681), another alkaloid from the same plant family, has been suggested to have anti-amnesiac properties in animal experimental models, indicating that compounds of this class may possess neuropharmacological activity. core.ac.uk Further studies are necessary to determine if this compound has any neuroprotective effects or can modulate the pathological processes associated with Alzheimer's disease.

Impact on Aβ Aggregation as a Therapeutic Target

There is currently a lack of specific research investigating the direct impact of This compound on the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.

In contrast, the related bisbenzylisoquinoline alkaloid, dauricine (B190908) , has been studied for its effects on Aβ accumulation. Research has shown that dauricine can significantly decrease the buildup of Aβ plaques. nih.govnih.gov One study demonstrated that dauricine administration in a mouse model of Alzheimer's disease led to a reduction in Aβ plaques in the brain. nih.gov It is suggested that by reducing Aβ accumulation, dauricine may help to slow the progression of Alzheimer's disease. nih.gov

Antioxidant Pathway Modulation (e.g., Nrf2 Expression)

Specific studies detailing the modulation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway by This compound are not available in the current scientific literature.

However, research on dauricine has explored this mechanism. The Nrf2/Keap1 pathway is a critical cellular defense against oxidative stress. Studies have shown that dauricine can significantly upregulate the expression of Nrf2. mdpi.comnih.gov By activating this pathway, dauricine enhances the antioxidant capacity of cells, which may contribute to its neuroprotective effects by repairing cells damaged by factors such as Aβ aggregation. mdpi.com In lung adenocarcinoma cell lines, dauricine treatment led to a downregulation of Nrf2, which was associated with an increase in reactive oxygen species (ROS) and subsequent cancer cell apoptosis, highlighting a context-dependent modulation of this pathway. nih.gov

Table 1: Effect of Dauricine on Nrf2 Pathway and Related Markers

| Cell Line/Model | Treatment | Observed Effect on Nrf2 Pathway | Outcome | Reference |

| Lung Adenocarcinoma Cells (A549, H1299, A427) | Dauricine (15 µM) | Downregulation of Nrf2 | Increased intracellular ROS, cell cycle arrest, apoptosis | nih.gov |

| Alzheimer's Disease Model | Dauricine | Upregulation of Nrf2 expression | Repair of damaged cells | mdpi.com |

This table presents data for dauricine, not this compound.

Anti-inflammatory Modulatory Effects

General anti-inflammatory properties have been attributed to the plant extracts containing This compound . mdpi.comresearchgate.net However, specific mechanistic studies on this compound's anti-inflammatory effects are limited.

In contrast, dauricine has been shown to possess significant anti-inflammatory properties through various mechanisms. It can reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-6 in the hippocampus of mice. nih.gov Furthermore, dauricine has been found to inhibit the NF-κB (nuclear factor kappa B) pathway, a key regulator of inflammation. nih.gov

Table 2: Anti-inflammatory Effects of Dauricine

| Model | Key Inflammatory Markers | Effect of Dauricine | Reference |

| Mouse Hippocampus | IL-1β, IL-6, RAGE, NF-κBp65 | Significantly reduced levels | nih.gov |

This table presents data for dauricine, not this compound.

Antioxidant Activities

This compound has been mentioned as having antioxidant activity in broader screenings of alkaloids from Menispermum dauricum and Hypserpa nitida. mdpi.comresearchgate.net One study noted that it exhibited minor antioxidant activity with an IC50 value ranging from 40.61-78.65 μg/mL. researchgate.net Another study reported an IC50 value of 0.450 mM for this compound in an assay measuring the secretion of hepatitis B surface antigen, which is not a direct measure of antioxidant activity but indicates biological activity. nih.gov

For comparison, the antioxidant properties of other alkaloids from Menispermum dauricum, such as the oxidized apomorphine (B128758) alkaloids dauriporphine and menisporphine, have been evaluated. Their scavenging rate on DPPH radicals was found to be over 90%, similar to the positive control, vitamin C. mdpi.com

Due to the lack of specific, detailed antioxidant assay data for this compound, a data table for this compound cannot be constructed at this time.

Molecular and Cellular Mechanisms of Action

Receptor and Enzyme Interactions

The specific receptors and enzymes that Dauricumidine interacts with are not yet fully characterized. However, initial studies have identified several classes of macromolecules as potential binding partners. As a bioactive compound, its ability to exert physiological effects is dependent on its binding to specific molecular targets within the cell. ebi.ac.ukwikipedia.org The primary molecular targets for drugs are typically proteins, such as enzymes and receptors, as well as nucleic acids and lipids. ebi.ac.uk

Research indicates that the biochemical targets for this compound include polynucleotides (RNA and DNA) and phospholipids. chemicalbook.com Further investigation is required to understand the specificity and functional consequences of these interactions. One study has also identified this compound as an inhibitor of the SARS-CoV-2 S protein, suggesting a potential interaction with viral enzymes or structural proteins. genophore.com

Table 1: Known Receptor and Enzyme Interactions for this compound

| Target Class | Specific Target | Type of Interaction | Reference |

|---|---|---|---|

| Proteins | SARS-CoV-2 S protein | Inhibition | genophore.com |

| Nucleic Acids | RNA, DNA | Binding Target | chemicalbook.com |

| Lipids | Phospholipids | Binding Target | chemicalbook.com |

Intracellular Signaling Pathway Modulation

This compound's influence on intracellular signaling is a key area of investigation. The modulation of these pathways can lead to various cellular responses, including changes in gene expression, proliferation, and survival.

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in the modulation of the PI3K/AKT signaling pathway. This pathway is a critical regulator of many fundamental cellular functions, including cell growth, proliferation, and survival. researchgate.netraybiotech.com

There is no information available from researched literature regarding the effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) or the non-receptor tyrosine kinase Src. These proteins are key components of signaling cascades that regulate cell growth, differentiation, and apoptosis. utexas.edupageplace.de

Studies have identified reactive oxygen species (ROS) as a biochemical target of this compound. chemicalbook.com ROS are highly reactive chemical species that can act as second messengers in cell signaling or, at high levels, cause oxidative stress and cellular damage. nih.gov The precise nature of this interaction, including whether this compound enhances or diminishes ROS levels, has not been fully elucidated.

There is currently no available research that describes the activation of the Nrf2/Keap1 antioxidant pathway by this compound. This pathway is a primary regulator of cellular defense against oxidative stress, where the transcription factor Nrf2 induces the expression of numerous cytoprotective genes.

Reactive Oxygen Species (ROS) Level Enhancement

Target Identification in Preclinical Biological Systems

Target identification is a foundational step in drug discovery, aiming to define the specific molecular entities with which a compound interacts to produce a biological effect. For this compound, preclinical research has begun to identify its molecular targets.

Based on initial studies, the identified targets for this compound in biological systems include macromolecules essential for cellular function and viral entry. These findings provide a basis for further investigation into its mechanism of action.

Table 2: Identified Preclinical Targets of this compound

| Target | Biological System/Assay | Finding | Reference |

|---|---|---|---|

| Polynucleotides (RNA/DNA) | Biochemical analysis | Identified as a biochemical target. | chemicalbook.com |

| Phospholipids | Biochemical analysis | Identified as a biochemical target. | chemicalbook.com |

| Reactive Oxygen Species (ROS) | Biochemical analysis | Identified as a biochemical target. | chemicalbook.com |

| SARS-CoV-2 S protein | In vitro assays | Acts as an inhibitor. | genophore.com |

Interplay with Apoptotic and Proliferative Pathways

A detailed analysis of this compound's interaction with specific apoptotic and proliferative pathways is hampered by a lack of direct experimental evidence. The following data table is therefore presented to highlight the current gap in knowledge, rather than to report established findings.

| Pathway Component | Effect of this compound | Supporting Research |

| Apoptotic Pathways | ||

| Caspase-3 Activation | Data Not Available | No direct studies found. |

| Caspase-8 Activation | Data Not Available | No direct studies found. |

| Caspase-9 Activation | Data Not Available | No direct studies found. |

| Bcl-2 Family Proteins | Data Not Available | No direct studies found. |

| p53 Signaling | Data Not Available | No direct studies found. |

| Proliferative Pathways | ||

| PI3K/Akt Signaling | Data Not Available | No direct studies found. |

| MAPK/ERK Signaling | Data Not Available | No direct studies found. |

| STAT3 Signaling | Data Not Available | No direct studies found. |

| Cell Cycle Regulation (e.g., Cyclins, CDKs) | Data Not Available | No direct studies found. |

This table is intended to illustrate the absence of specific research findings on this compound's interaction with these key cellular pathways and should not be interpreted as a reflection of its potential activity.

Structure Activity Relationship Sar Studies

Impact of N-Methylation/N-Demethylation on Biological Activity

The nitrogen atom within the hasubanan (B79425) skeleton is a key site for structural modification, and its methylation status significantly influences biological activity. Dauricumidine is the N-demethylated form of dauricumine (B1247758). caltech.eduacs.org Studies on the interconversion of these alkaloids in Menispermum dauricum root cultures have demonstrated that this compound can be converted to dauricumine through N-methylation, and conversely, dauricumine can be N-demethylated to form this compound. acs.org

This structural difference has a tangible impact on bioactivity. A comparative study evaluating the anti-HBV activity of various hasubanan alkaloids revealed that the N-demethylated this compound is more potent than its N-methylated counterpart, Dauricumine. In an in vitro assay using the Hep G2.2.15 cell line, this compound inhibited the secretion of Hepatitis B surface antigen (HBsAg) with greater efficacy than Dauricumine, as indicated by their respective IC₅₀ values. nih.govcapes.gov.br This suggests that the free secondary amine in this compound may be important for its interaction with its biological target, or that the bulkier tertiary amine in Dauricumine introduces steric hindrance that diminishes activity. This observation aligns with broader findings in medicinal chemistry where N-methylation can significantly alter a compound's pharmacological profile by affecting factors like receptor binding, membrane permeability, and metabolism. nih.gov

| Compound | N-Substitution | Anti-HBsAg Activity (IC₅₀) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| This compound | -H (Secondary Amine) | 0.450 mM | 4.13 | nih.govnih.gov |

| Dauricumine | -CH₃ (Tertiary Amine) | 1.500 mM | >2.00 | nih.gov |

Comparative Analysis with Acutumine (B231681), Acutumidine (B102998), and Dauricumine

This compound belongs to a group of four closely related chlorinated alkaloids isolated from Menispermum dauricum, which also includes Dauricumine, Acutumine, and Acutumidine. acs.org These compounds share the same core hasubanan skeleton but differ in their stereochemistry at the C-1 position and their N-methylation status. This compound and Dauricumine are epimers of Acutumidine and Acutumine, respectively. caltech.eduacs.org

Biosynthetic studies have shown that these alkaloids are interconvertible. This compound and Dauricumine interconvert via N-demethylation/N-methylation, as do Acutumidine and Acutumine. Furthermore, Dauricumine can be converted to both Acutumine and Acutumidine. acs.org However, direct epimerization between this compound and Acutumidine has not been observed, suggesting that Dauricumine is a key precursor in the biosynthetic pathway. acs.org

When their biological activities are compared, notable differences emerge. In the context of anti-HBV activity, this compound is the most potent among the four, exhibiting the lowest IC₅₀ value for the inhibition of HBsAg secretion. nih.gov Acutumine is the next most active, followed by Dauricumine, while Acutumidine shows the weakest activity. nih.gov This highlights that both the stereochemistry of the C-1 hydroxyl group and the N-methylation state are critical determinants of pharmacological potency. The superior activity of the "daurici" epimers (this compound and Dauricumine) over the "acutu" epimers (Acutumidine and Acutumine) in some assays, combined with the enhanced activity of the N-demethylated forms, underscores the specific structural requirements for potent anti-HBV action.

| Compound | N-Substitution | C-1 Stereochemistry | Anti-HBsAg Activity (IC₅₀) | Source |

|---|---|---|---|---|

| This compound | -H | Epimer of Acutumidine | 0.450 mM | nih.gov |

| Dauricumine | -CH₃ | Epimer of Acutumine | 1.500 mM | nih.gov |

| Acutumidine | -H | Epimer of this compound | >3.000 mM | nih.gov |

| Acutumine | -CH₃ | Epimer of Dauricumine | 1.415 mM | nih.gov |

Chlorination Pattern Influence on Pharmacological Profiles

A distinctive feature of this compound and its related alkaloids is the presence of a chlorine atom. The influence of this halogenation on the pharmacological profile is significant. Studies have identified naturally occurring dechloro-derivatives, such as dechloroacutumine (B1239902), allowing for direct comparisons of biological activity. nih.govresearchgate.net

The importance of the chlorine atom is clearly demonstrated in anti-HBV assays. When the activity of the chlorinated alkaloids is compared to that of dechloroacutumine, a marked drop in potency is observed for the non-chlorinated analog. Dechloroacutumine exhibited significantly weaker inhibition of HBsAg secretion (IC₅₀ > 3.00 mM) compared to its chlorinated counterparts like this compound (IC₅₀ = 0.450 mM) and Acutumine (IC₅₀ = 1.415 mM). nih.gov This finding strongly suggests that the chlorine atom is a critical component for potent anti-HBV activity. Halogenation is known to alter a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can enhance binding affinity to target proteins and improve membrane permeability. researchgate.net In the case of this compound, the site-specific chlorination appears to be a key evolutionary feature for its specific biological function. The biosynthesis of these compounds involves a dedicated dechloroacutumine halogenase (DAH), an enzyme that catalyzes the terminal chlorination step, underscoring the biological importance of this modification. nih.gov

| Compound | Chlorination Status | Anti-HBsAg Activity (IC₅₀) | Source |

|---|---|---|---|

| This compound | Chlorinated | 0.450 mM | nih.gov |

| Acutumine | Chlorinated | 1.415 mM | nih.gov |

| Dechloroacutumine | Non-chlorinated | >3.000 mM | nih.gov |

Elucidation of Pharmacophores for Specific Biological Effects

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. While the precise pharmacophore for this compound's various effects is still under investigation, SAR studies provide strong clues.

For anti-HBV activity , a putative pharmacophore can be proposed based on comparative analyses. The key features appear to be:

The Chlorinated Ring System : The significantly higher potency of chlorinated alkaloids compared to their dechloro-analogs indicates the chlorine atom is a crucial part of the pharmacophore. nih.gov

A Secondary Amine : The superior activity of this compound (N-H) over Dauricumine (N-CH₃) suggests that an unmethylated nitrogen is preferred, possibly for forming a key hydrogen bond with the target receptor. nih.gov

Specific Stereochemistry : The difference in activity between the this compound/Dauricumine and Acutumidine/Acutumine epimers points to a strict stereochemical requirement at the C-1 position for optimal binding. nih.gov

For opioid receptor affinity , research on the broader class of hasubanan alkaloids provides insights. Some hasubanans exhibit binding affinity for human δ- and μ-opioid receptors. nih.govresearchgate.net The generally accepted pharmacophore for morphinan (B1239233) and related alkaloids, including hasubanans, involves a tyramine (B21549) moiety, which consists of a phenolic aromatic ring and a protonated nitrogen atom at a specific distance. nii.ac.jpumich.edu In this compound, the aromatic ring A and the nitrogen atom of the propellane core could fulfill this role, potentially explaining the opioid receptor binding observed in some related compounds. The orientation of a second aromatic ring is also considered critical for distinguishing between agonist and antagonist activity at these receptors. umich.edu

Advanced Analytical Methodologies in Dauricumidine Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are paramount in defining the molecular architecture of Dauricumidine. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. ox.ac.uk It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. ox.ac.ukipb.pt

One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, are the starting point for most structural analyses. ox.ac.uk The ¹H-NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). ox.ac.uk The ¹³C-NMR spectrum provides complementary information on the carbon skeleton. ox.ac.uk

Two-dimensional (2D) NMR techniques are indispensable for assembling the complete structure of complex alkaloids. analis.com.my Experiments like Heteronuclear Single Quantum Coherence (HSQC) are used to establish direct correlations between protons and the carbons they are attached to. ethz.ch Other crucial 2D experiments include COSY (Correlation Spectroscopy), which identifies proton-proton coupling networks, and HMBC (Heteronuclear Multiple Bond Correlation), which shows correlations between protons and carbons over two to four bonds, helping to connect different molecular fragments. ox.ac.ukanalis.com.myethz.ch In the study of alkaloids with a core nucleus similar to this compound, detailed analysis of 1D and 2D NMR data, including HSQC, is critical for identification. researchgate.net For instance, in related compounds, HMBC spectra have been used to confirm specific ether linkages by observing long-range correlations between key protons and carbons. tandfonline.com

Table 1: Representative NMR Data for Structural Elucidation of a this compound-type Alkaloid This table is illustrative and represents the type of data obtained in NMR studies of complex alkaloids.

| Experiment | Information Provided | Example Application in this compound Research |

|---|---|---|

| ¹H-NMR | Provides data on proton chemical shifts and coupling constants. ox.ac.uk | Identifies distinct proton environments, such as those on aromatic rings, methoxy (B1213986) groups, and the alkaloid's core structure. |

| ¹³C-NMR | Reveals the chemical shifts of all carbon atoms. ox.ac.uk | Determines the number and type of carbon atoms (e.g., C, CH, CH₂, CH₃), including characteristic signals for carbonyls or quaternary carbons. |

| HSQC | Correlates each proton with its directly attached carbon atom. ethz.ch | Assigns specific proton signals to their corresponding carbon atoms in the this compound skeleton. |

| HMBC | Shows correlations between protons and carbons separated by 2-4 bonds. ox.ac.uk | Connects molecular fragments and establishes the overall carbon framework, including the placement of substituents. |

| COSY | Identifies protons that are spin-coupled to each other. ox.ac.uk | Establishes proton connectivity within individual spin systems, helping to trace out aliphatic chains or substituted rings. |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. khanacademy.orgthermofisher.com It is used to determine the molecular weight of this compound with high accuracy and to gain insights into its structure through fragmentation analysis. thermofisher.com

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), provides a precise mass measurement of the molecular ion. tandfonline.com This allows for the determination of the elemental composition and molecular formula. For example, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) has been used to assign the molecular formula to closely related alkaloids. tandfonline.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions. thermofisher.com The resulting fragmentation pattern is a molecular fingerprint that can help identify the compound and reveal structural motifs by showing how the molecule breaks apart under energetic conditions. tandfonline.com

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution. creative-proteomics.com The technique requires a single, high-quality crystal of the compound. creative-proteomics.comnih.gov When X-rays are diffracted by the crystal, the resulting pattern can be used to calculate the electron density and thus the precise position of every atom in the molecule. creative-proteomics.comcam.ac.uk

For complex molecules like this compound, X-ray crystallography provides unambiguous proof of its constitution, configuration, and conformation. The structure of related hasubanan (B79425) alkaloids has been determined using this method. It is particularly crucial for establishing the absolute stereochemistry of chiral centers, which is difficult to determine by spectroscopic methods alone. creative-proteomics.com Research on compounds with the same core nucleus as this compound has utilized single-crystal X-ray diffraction to confirm their structures. researchgate.net

Mass Spectrometry (MS)

Chromatographic Separation and Purification Methodologies

The isolation of this compound from its natural source, typically plants of the Menispermum genus, involves sophisticated chromatographic techniques to separate it from a complex mixture of other alkaloids and secondary metabolites. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and purification of this compound. researchgate.net It utilizes a column packed with a stationary phase and a liquid mobile phase pumped under high pressure to achieve high-resolution separations.

In the analysis of alkaloids from Menispermum dauricum, reversed-phase HPLC is commonly employed. tandfonline.comresearchgate.net Preparative HPLC is used for the isolation of pure alkaloids for subsequent structural elucidation. tandfonline.comresearchgate.net By scaling up the analytical method, researchers can obtain sufficient quantities of the target compound.

Table 2: Example of HPLC Conditions for Alkaloid Separation

| Parameter | Description | Source |

|---|---|---|

| Column | Capcell-Pack C18 (20 x 250 mm) | tandfonline.com |

| Mobile Phase | Methanol–H₂O (48:52) containing 0.2% NH₄OH | tandfonline.com |

| Flow Rate | 4.0 mL/min | tandfonline.com |

| Detection | UV | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This hyphenated technique is exceptionally well-suited for analyzing complex mixtures like plant extracts and identifying specific compounds within them. researchgate.netwikipedia.orgmeasurlabs.com

LC-MS allows for the tentative identification of this compound in an extract even when it is present at low concentrations. nih.gov The retention time from the LC provides one level of identification, while the mass spectrometer provides the molecular weight and fragmentation data for confirmation. wikipedia.org Ultra-Performance Liquid Chromatography (UPLC) coupled to a mass spectrometer offers even greater resolution and speed. nih.gov This method has been successfully used to identify and quantify this compound alongside other alkaloids in Sinomenium acutum, a plant known to produce related compounds. nih.gov

Table 3: Example of UPLC-MS Conditions for this compound Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm) | nih.gov |

| Mobile Phase | Gradient elution with Water (0.1% formic acid) and Acetonitrile | nih.gov |

| Flow Rate | 0.3 mL/min | nih.gov |

| MS Detector | Q Exactive Plus Orbitrap Mass Spectrometer | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| Acutumidine (B102998) |

| Acutumine (B231681) |

| This compound |

| Dechloroacutumine (B1239902) |

| Dechlorodauricumine |

| Miharumine |

High Performance Liquid Chromatography (HPLC)

Isotope Tracing and Quantification Techniques in this compound Research

Advanced analytical methodologies, particularly those involving isotope tracing and sophisticated quantification techniques, have been instrumental in elucidating the biosynthetic pathways and metabolic fate of this compound. These methods provide a detailed view of the formation and transformation of this complex alkaloid within its natural source, the root cultures of Menispermum dauricum.

Isotope Tracing Studies

Isotope tracing is a powerful technique used to track the metabolic journey of a compound by introducing atoms with a different isotopic composition. europa.eu In the context of this compound research, feeding experiments utilizing the radioisotope Chlorine-36 (³⁶Cl) have been pivotal in understanding its origin and its relationship with other chlorinated alkaloids. researchgate.netnih.gov

Research Findings from ³⁶Cl Labeling Experiments:

A key study involved feeding ³⁶Cl to root cultures of M. dauricum. This led to the production of four chlorine-containing alkaloids: the novel compounds Dauricumine (B1247758) and this compound, alongside the known alkaloids Acutumine and Acutumidine. researchgate.netnih.gov To further investigate the biosynthetic connections, these four alkaloids were individually labeled with ³⁶Cl, isolated, and then administered to separate root cultures. researchgate.netnih.gov

The results demonstrated a dynamic interplay between these compounds:

N-methylation and N-demethylation: There was a mutual conversion observed between Dauricumine and this compound, as well as between Acutumine and Acutumidine, through processes of N-methylation and N-demethylation. researchgate.netnih.gov

Conversion to other alkaloids: Dauricumine was found to be converted into both Acutumine and Acutumidine. researchgate.netnih.gov

Epimerization: Notably, the conversion of Acutumidine to this compound, or the reverse, was not observed. researchgate.netnih.gov A skewed distribution of radioactivity from labeled Dauricumine suggested that epimerization at the C-1 position occurs at a slower rate than N-demethylation. researchgate.netnih.gov

These findings suggest that Dauricumine is likely the initial chlorinated alkaloid synthesized in the cultured roots of M. dauricum. researchgate.netnih.gov

Table 1: Metabolic Conversion of ³⁶Cl-Labeled Alkaloids in M. dauricum Root Culture

| Fed Labeled Alkaloid | Converted To | Process | Reference |

|---|---|---|---|

| Dauricumine | This compound | N-demethylation | researchgate.net, nih.gov |

| This compound | Dauricumine | N-methylation | researchgate.net, nih.gov |

| Acutumine | Acutumidine | N-demethylation | researchgate.net, nih.gov |

| Acutumidine | Acutumine | N-methylation | researchgate.net, nih.gov |

| Dauricumine | Acutumine, Acutumidine | Epimerization & N-demethylation | researchgate.net, nih.gov |

Quantification Techniques

Accurate quantification of this compound and related alkaloids in biological matrices is crucial for pharmacokinetic studies and for quality control of herbal preparations. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, selectivity, and speed. researchgate.net

UPLC-MS/MS Methodology:

This technique separates compounds in a sample using a UPLC system, which employs small particle-packed columns to achieve high-resolution separation in a short time. measurlabs.com The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) further fragments specific ions to create a unique fragmentation pattern, which provides a high degree of certainty in compound identification and quantification, even in complex mixtures like plant extracts or plasma. mdpi.com

For the quantification of alkaloids from Menispermum dauricum, methods are typically validated for several parameters, including linearity, precision, accuracy, and the lower limit of quantification (LLOQ). researchgate.netnih.gov While specific quantitative data for this compound is not always detailed in isolation, studies on the simultaneous determination of multiple alkaloids from Rhizoma Menispermi provide a strong indication of the achievable analytical performance. researchgate.net

Table 2: Exemplar Performance of UPLC-MS/MS for Alkaloid Quantification in Biological Samples

| Analyte(s) | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | Reference |

|---|---|---|---|---|

| 10 Alkaloids from Rhizoma Menispermi | Rat Plasma | Not specified | 0.01 - 5.0 | researchgate.net |

| Dauricine (B190908) | Rat Plasma | 2 - 600 | Not specified | researchgate.net |

| 6-O-demethylmenisporphine | Rat Plasma & Tissues | 5 - 2000 (plasma), 2 - 1000 (tissues) | 2 - 5 | researchgate.net |

This table presents data for related alkaloids from the same plant source to illustrate the typical performance of the analytical method.

The use of an internal standard, a compound with similar chemical properties added to the sample at a known concentration, is a common practice to ensure accuracy by correcting for variations during sample preparation and analysis. researchgate.net The methods are generally validated according to international guidelines to ensure their reliability for research and quality control purposes. europa.euich.org

Future Research Directions and Translational Potential Preclinical Focus

Exploration of Novel Therapeutic Targets

While some mechanisms of action for Dauricumidine are under investigation, its full spectrum of molecular interactions is not completely understood. researchgate.net Future preclinical research must prioritize the identification and validation of novel therapeutic targets to broaden its potential applications.

Key research avenues include:

Beyond Known Pathways: Research has hinted at this compound's involvement in processes like autophagy. researchgate.netnih.gov However, components of the autophagy machinery are now known to participate in other cellular functions. nih.govnih.govmdpi.com Future studies should investigate whether this compound's effects are mediated through canonical autophagy or if it modulates non-canonical pathways or other cellular processes entirely.

Broad-Spectrum Kinase Profiling: Systematic screening of this compound against a comprehensive panel of human kinases could uncover unexpected inhibitory activities, suggesting new applications in oncology or inflammatory diseases.

Receptor Binding Assays: Given the neuroactive potential of other bisbenzylisoquinoline alkaloids, screening this compound against a wide array of neuroreceptors (e.g., GABA, serotonin, kainate) could reveal novel targets for neurological disorders. pharmacophorejournal.com

Target Identification in Immune Cells: The immunomodulatory effects of related compounds suggest that this compound could interact with key proteins in immune signaling pathways. nih.gov Investigating its effects on cytokine production, immune cell activation, and targets like the sigma-1 receptor, which modulates neuroinflammation, is a promising direction. mdpi.comfrontiersin.org

Metabolic Enzyme Interactions: Exploring the impact of this compound on metabolic enzymes, such as those involved in lipid metabolism like angiopoietin-like proteins or apolipoprotein C3, could reveal new avenues for treating metabolic disorders. nih.gov

Development of Advanced Preclinical Models (e.g., Organ-on-a-Chip)

To improve the translational relevance of preclinical findings, moving beyond traditional 2D cell cultures is imperative. nih.gov The adoption of advanced, more physiologically relevant models will be critical in evaluating the efficacy and mechanisms of this compound.

Organ-on-a-Chip (OOC) Technology: OOCs are microfluidic devices that recreate the key functions and microenvironments of human organs. mdpi.comnih.govwikipedia.org Developing specific OOC models, such as a "liver-on-a-chip" or a "gut-on-a-chip," would allow for more accurate preclinical assessments of this compound's metabolism, efficacy, and potential tissue-specific effects. wikipedia.orgnih.govfrontiersin.org These models can incorporate multiple cell types to simulate complex tissue-tissue interfaces and physiological responses. mdpi.comwikipedia.org

Disease-Specific Models: Creating OOCs that model specific diseases, such as neurodegenerative conditions (e.g., Parkinson's or Alzheimer's-on-a-chip) or cancer microenvironments, would provide powerful platforms to test the therapeutic potential of this compound in a more human-relevant context. nih.govwikipedia.org

Human-on-a-Chip Systems: In the long term, integrated multi-organ chips could be used to study the systemic effects and pharmacokinetic profile of this compound and its metabolites, offering a holistic view of its interactions within a simulated human system. wikipedia.org

Chemoinformatic and Computational Approaches for Analog Design

Computational tools can accelerate the drug discovery process by predicting the properties of novel compounds and guiding synthetic efforts. frontiersin.orgnih.gov Applying these methods to this compound can help in designing analogs with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can identify the key structural features of the this compound scaffold that are essential for its biological activity. This information can guide the design of new analogs with enhanced effects.

Molecular Docking and Dynamics: In silico docking studies can predict how this compound and its designed analogs bind to potential protein targets. pharmacophorejournal.comnih.goveuropeanreview.org Molecular dynamics simulations can further elucidate the stability and nature of these interactions over time. frontiersin.org

Virtual Screening: Large libraries of virtual compounds based on the this compound scaffold can be screened against known and newly identified protein targets to prioritize the synthesis of the most promising candidates. frontiersin.org One study on related alkaloids from Phaeanthus ophthalmicus demonstrated that replacing methoxy (B1213986) groups on the bisbenzylisoquinoline core generally led to better binding scores against neuroreceptor targets. pharmacophorejournal.com

| Computational Approach | Objective | Potential Application for this compound |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Identify correlations between chemical structure and biological activity. | Determine which parts of the this compound molecule are crucial for its effects, guiding the design of more potent analogs. |

| Molecular Docking | Predict the preferred binding orientation of a molecule to a target protein. europeanreview.org | Screen potential protein targets and prioritize analogs based on binding affinity. |

| Molecular Dynamics Simulation | Simulate the physical movements of atoms and molecules. frontiersin.org | Assess the stability of the this compound-target complex and understand the dynamics of the interaction. |

| Virtual Screening | Computationally screen large libraries of compounds against a target. frontiersin.org | Identify novel analogs from virtual libraries with high predicted activity before committing to chemical synthesis. |

Biosynthetic Engineering for Enhanced Production or Novel Analog Generation

This compound is a member of the large and diverse family of benzylisoquinoline alkaloids (BIAs). nih.gov The natural production of these compounds in plants is often low, making extraction difficult and costly. Metabolic and biosynthetic engineering offers a promising alternative for sustainable production. oup.comeurekaselect.com

Heterologous Production in Microbes: The biosynthetic pathways for several BIAs are being successfully reconstructed in microbial hosts like Saccharomyces cerevisiae (yeast). nih.govpnas.org Engineering yeast to express the specific enzymes from Menispermaceae plants required for this compound synthesis could enable its de novo production from simple sugars. nih.govmit.edu

Enzyme Discovery and Engineering: Identifying and characterizing the full set of enzymes in the this compound biosynthetic pathway, particularly the cytochrome P450 enzymes responsible for the key coupling reactions, is crucial. oup.com Engineering these enzymes could allow for the creation of novel analogs that are not produced in nature. nih.gov For example, a study on the biosynthesis of guattegaumerine (B1218701) and berbamunine (B191780) showed that replacing a key cytochrome P450 with a chimeric variant completely shifted the final product. nih.gov

Combinatorial Biosynthesis: The substrate promiscuity of some BIA biosynthetic enzymes can be exploited. oup.com By introducing genes from different BIA pathways into a microbial host, it may be possible to generate a diverse library of novel this compound-related compounds. eurekaselect.com

Pathway Optimization: Strategies like overexpressing rate-limiting enzymes or knocking down competing pathways can significantly increase the yield of the desired compound in an engineered host. eurekaselect.com

Investigation of this compound in Combination Preclinical Therapies

Combining therapeutic agents is a cornerstone of modern medicine, particularly in cancer treatment, as it can enhance efficacy, overcome resistance, and allow for lower dosages. mdpi.comoncotarget.com Preclinical investigation into this compound's potential in combination therapies is a critical step toward its translational potential. frontiersin.orgnih.gov

Synergy with Chemotherapeutic Agents: Preclinical studies should evaluate this compound in combination with standard chemotherapeutic drugs (e.g., doxorubicin, paclitaxel, cisplatin). mdpi.comfrontiersin.org The goal is to identify synergistic interactions where the combined effect is greater than the sum of the individual effects, potentially by targeting different but complementary pathways. frontiersin.orgmdpi.com

Overcoming Drug Resistance: Many cancers develop resistance to chemotherapy, often through mechanisms like the overexpression of drug efflux pumps. mdpi.com this compound should be tested for its ability to inhibit these resistance mechanisms, thereby re-sensitizing resistant cancer cells to conventional drugs.

Combination with Targeted Therapies: The efficacy of combining this compound with modern targeted therapies, such as kinase inhibitors (e.g., KRAS G12C inhibitors) or immunotherapy agents (e.g., immune checkpoint inhibitors), should be explored in relevant preclinical cancer models. nih.govfrontiersin.org

| Combination Strategy | Rationale | Preclinical Model Example | Endpoint to Measure |

|---|---|---|---|

| This compound + Doxorubicin | Potential for synergistic cytotoxicity and overcoming multidrug resistance. nih.govmdpi.com | Drug-resistant breast cancer cell lines (e.g., MCF-7/ADR). mdpi.com | Cell viability, apoptosis rates, expression of MDR proteins. |

| This compound + Paclitaxel | Enhance anti-proliferative and anti-mitotic effects. frontiersin.org | Lung cancer xenograft mouse model. | Tumor growth inhibition, survival rate. |

| This compound + Immune Checkpoint Inhibitor | Potential immunomodulatory effects of this compound could enhance anti-tumor immune response. | Syngeneic mouse tumor model with a competent immune system. | Tumor infiltration by T-cells, cytokine profiles, tumor regression. |

| This compound + Kinase Inhibitor (e.g., SHP2 inhibitor) | Co-inhibition of complementary signaling pathways to prevent adaptive resistance. frontiersin.org | KRAS-mutant colorectal cancer organoids. | Inhibition of cell growth, downstream signaling pathway activity. |

Q & A

Basic Research Questions

Q. What validated methods are recommended for isolating Dauricumidine from natural sources?

- Methodology : this compound can be isolated using silica gel column chromatography followed by Sephadex LH-20 gel filtration . Key steps include:

- Extraction : Use polar solvents (e.g., methanol or ethanol) to extract alkaloids from plant material.

- Fractionation : Sequential elution with gradients of chloroform-methanol or hexane-ethyl acetate to separate alkaloid-rich fractions.

- Purification : Sephadex LH-20 is critical for removing phenolic impurities and isolating chlorine-containing alkaloids like this compound.

Q. How is the structural elucidation of this compound performed using spectroscopic techniques?

- Techniques :

- NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to assign proton and carbon signals, identify functional groups, and establish connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., chlorine isotopic patterns for Cl-containing alkaloids).

- Comparative Analysis : Cross-validate spectral data with structurally similar alkaloids (e.g., dauricumine) .

Advanced Research Questions

Q. What experimental designs are optimal for assessing this compound’s bioactivity in vitro?

- Approach :

- Dose-Response Studies : Use logarithmic concentration ranges (e.g., 0.1–100 μM) to determine IC₅₀ values in cytotoxicity assays (e.g., MTT assay).

- Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%).

- Mechanistic Assays : Pair bioactivity screens with ROS detection, apoptosis markers (Annexin V/PI), or mitochondrial membrane potential assays.

Q. How can researchers address discrepancies in reported bioactivity data for this compound?

- Data Contradiction Analysis :

- Source Evaluation : Compare purity levels (HPLC ≥95%), solvent systems, and cell lines used across studies.

- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate pooled effect sizes and heterogeneity (I² statistic) .

- Experimental Replication : Reproduce conflicting studies with standardized protocols (e.g., identical cell lines and assay conditions) .

Q. What strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

- Methodological Framework :

- Target Identification : Use affinity chromatography or pull-down assays with this compound-conjugated beads to isolate binding proteins.

- Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) against predicted targets (e.g., kinases, GPCRs) using resolved crystal structures from the PDB.

- Pathway Analysis : Combine RNA-seq or proteomics data with KEGG/GO enrichment analysis to map affected pathways .

Data Management and Reproducibility

Q. How should researchers design data management plans for this compound studies?

- Best Practices :

- Metadata Documentation : Record experimental conditions (e.g., temperature, pH), instrument parameters, and raw data files.

- Version Control : Use tools like Git or institutional repositories to track changes in datasets.

- Ethical Compliance : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite primary literature for replicated methods .

Literature and Synthesis

Q. What frameworks guide the formulation of research questions for novel this compound applications?

- Frameworks :

- PICO : Define Population (e.g., cancer cell lines), Intervention (this compound treatment), Comparison (existing alkaloids), and Outcome (apoptosis induction).

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Interesting (novel targets), Novel (understudied mechanisms), Ethical, and Relevant (therapeutic potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.